molecular formula C17H16N4O2 B5339505 1-(1H-1,2,3-benzotriazol-1-yl)acetone O-(2-methylbenzoyl)oxime

1-(1H-1,2,3-benzotriazol-1-yl)acetone O-(2-methylbenzoyl)oxime

Cat. No. B5339505
M. Wt: 308.33 g/mol
InChI Key: NZIQCXMENBYBIS-UYRXBGFRSA-N
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Description

1-(1H-1,2,3-benzotriazol-1-yl)acetone O-(2-methylbenzoyl)oxime, commonly referred to as BTA-OMe, is a chemical compound that has gained significant attention in scientific research over the years. This compound belongs to the family of benzotriazole derivatives, which have been extensively studied due to their diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

BTA-OMe has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, BTA-OMe has shown promising results as a potential drug candidate for the treatment of Alzheimer's disease. Studies have shown that BTA-OMe can inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease. BTA-OMe has also been studied for its potential applications in cancer treatment, where it has shown cytotoxic effects on cancer cells.

Mechanism of Action

The mechanism of action of BTA-OMe is not fully understood, but studies suggest that it may work by inhibiting the aggregation of amyloid-beta peptides and disrupting the formation of beta-sheet structures. BTA-OMe may also act as a chelating agent, binding to metal ions that are involved in the formation of amyloid-beta aggregates.
Biochemical and Physiological Effects:
Studies have shown that BTA-OMe has low toxicity and is well-tolerated by animals. In vitro studies have also shown that BTA-OMe can penetrate the blood-brain barrier, making it a potential candidate for the treatment of neurological diseases. BTA-OMe has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

BTA-OMe has several advantages for lab experiments, including its high purity and stability. BTA-OMe is also readily available and can be synthesized in large quantities, making it a cost-effective option for research. However, one limitation of BTA-OMe is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for research on BTA-OMe. One direction is to further investigate its potential therapeutic effects in neurological diseases, such as Alzheimer's disease. Another direction is to explore its potential applications in materials science, where it may be used as a stabilizer for polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action of BTA-OMe, which may lead to the development of more effective therapeutic agents.

Synthesis Methods

BTA-OMe can be synthesized through a multistep process that involves the reaction of 2-methylbenzoyl chloride with 1-(1H-1,2,3-benzotriazol-1-yl)acetone in the presence of a base. The resulting intermediate product is then treated with hydroxylamine-O-sulfonic acid to obtain BTA-OMe as a final product. This synthesis method has been optimized to yield high purity and high yield of BTA-OMe, making it a reliable method for large-scale production.

properties

IUPAC Name

[(Z)-1-(benzotriazol-1-yl)propan-2-ylideneamino] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-7-3-4-8-14(12)17(22)23-19-13(2)11-21-16-10-6-5-9-15(16)18-20-21/h3-10H,11H2,1-2H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIQCXMENBYBIS-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C(C)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C(/C)\CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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